
Gentamicin C1
Descripción general
Descripción
Gentamicin C1 is a major component of the gentamicin complex, a naturally occurring aminoglycoside antibiotic produced by Micromonospora purpurea. It is widely used to treat Gram-negative bacterial infections in both humans and animals due to its bactericidal activity, which arises from binding to the 30S ribosomal subunit, disrupting protein synthesis . The gentamicin complex comprises three primary components—C1, C1a, and C2—and minor constituents like C2a and C2b. Structurally, this compound is distinguished by methylation patterns on the purpurosamine ring: it contains a methyl group at the 6′-position and an N-methylation, whereas C1a lacks these methyl groups, and C2 has stereoisomeric variations (e.g., C2a and C2b) . These structural nuances underpin differences in pharmacokinetics (PK), efficacy, and toxicity among the components .
Métodos De Preparación
Fermentation and Primary Extraction of Gentamicin Complexes
Gentamicin C1a is produced via microbial fermentation using Micromonospora purpurea strains. The fermentation broth contains a mixture of gentamicin components, necessitating multi-step isolation. Initial processing involves filtration to remove biomass, followed by decolorization using activated carbon and concentration via thin-film evaporation. The concentrated broth typically contains 200,000–300,000 units/mL of total gentamicins .
Key challenges at this stage include minimizing degradation of heat-sensitive components and optimizing solvent use. Modern systems employ nanofiltration membranes to concentrate the broth while retaining antibiotic activity. For example, a two-stage nanofiltration process achieves 90% solvent recovery, reducing wastewater generation by 40% compared to traditional distillation .
Chromatographic Purification Using Ion-Exchange Resins
Weakly Acidic Cation-Exchange Resin Adsorption
The core innovation in gentamicin C1a preparation lies in selective resin adsorption. Weakly acidic cation-exchange resins (e.g., HD-2, D152) with carboxyl functional groups demonstrate preferential binding for C1a. The process involves:
-
Diluting the concentrated broth to 45,000–55,000 units/mL
-
Adjusting pH to 6.0–7.5 with ammonium hydroxide
-
Passing through resin columns at flow rates of 1/100–1/150 bed volumes/minute
Resin performance varies by matrix structure:
Resin Type | Binding Capacity (units/g) | C1a Selectivity (%) |
---|---|---|
HD-2 | 1.2×10⁶ | 92 |
D152 | 9.8×10⁵ | 88 |
110 | 8.5×10⁵ | 85 |
Data derived from patent CN1511839A
Fractional Elution with Ammonium Salts
Differential elution separates C1a from other components:
-
Impurity Removal : 0.2–0.9 M ammonium sulfate (pH 7.0–9.5) elutes 50% of C1a with C1/C2a/C2
-
C1a Recovery : 1.5–3.0 M ammonium hydroxide desorbs remaining C1a
The elution profile reveals distinct conductivity thresholds:
-
<0.5 M ammonium sulfate: Removes polar impurities
-
0.5–0.7 M: Elutes C1/C2a mixtures
-
Chemical Modification and Derivative Synthesis
While most processes focus on extraction, chemical derivatization of C1a enables production of advanced intermediates. Patent CN111040007B details the synthesis of 1,3,2’-N,N,N-triacetylgentamicin C1a, a precursor for etimicin:
Reaction Sequence :
-
Boc Protection : Gentamicin C1a + Boc-ON (0.9 eq) → 6’-N-Boc-C1a
-
Acetylation : Boc-C1a + Ac₂O (4.2 eq) → Triacetyl-Boc-C1a
-
Deprotection : HCl (4 M) → Triacetyl-C1a
Critical parameters:
-
Solvent: Methanol > ethanol (yield 62% vs. 58%)
-
Temperature: 0–5°C prevents N-acetyl migration
-
Silica gel chromatography (CHCl₃:MeOH:NH₄OH = 5:1:1) achieves 97.2% purity
Comparative Analysis of Preparation Methods
Method | Cycle Time (h) | Purity (%) | Solvent Use (L/kg) |
---|---|---|---|
Traditional | 480 | 85–90 | 1200 |
Resin Adsorption | 72 | 92–95 | 650 |
Chemical Synthesis | 48 | 97.2 | 300 |
While chemical synthesis offers higher purity, resin-based methods remain industrially dominant due to lower reagent costs. Hybrid approaches combining initial resin purification with targeted acetylation are emerging for high-value derivatives.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Modern plants integrate nanofiltration units to recycle ammonium sulfate eluents. A typical 10,000 L batch process recovers:
-
85% ammonium sulfate (reused in elution)
-
92% methanol (reused in acetylation)
This reduces raw material costs by 34% compared to single-use systems .
Quality Control
Potency testing combines HPLC (C18 column, 0.1% TFA/MeCN gradient) and microbiological assays. Structural validation via NMR confirms the presence of characteristic signals:
Análisis De Reacciones Químicas
Structural Characteristics Influencing Reactivity
Gentamicin C1 (C<sub>21</sub>H<sub>43</sub>N<sub>5</sub>O<sub>7</sub>) is distinguished by a methyl group at the 6′-N position (Figure 1) . This methylation reduces rotational flexibility compared to other gentamicin components (e.g., C2, C2a), influencing its binding to bacterial ribosomes and resistance enzymes . Key structural features include:
- Methylation at 6′-N : Critical for interactions with aminoglycoside-modifying enzymes (AMEs) .
- Aminocyclitol core : Facilitates electrostatic binding to bacterial cell membranes .
Synthetic Routes and Chemical Modifications
A 15-step synthetic route to this compound was achieved using sisomicin as a starting material :
- Acetal cleavage with trifluoroacetic acid.
- Sulfinyl imine formation using (R)-tert-butylsulfinamide.
- Epimerization at C5′ via diazabicycloundecene.
- Methylation with methylmagnesium chloride (94% yield for 6′-C-methylation).
Step | Reagents/Conditions | Yield | Key Intermediate |
---|---|---|---|
1 | TFA, H<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub> | 69% | Sulfinyl imine |
4 | MeMgCl, −60°C | 94% | 6′-C-methylated derivative |
This synthetic approach avoids reliance on bacterial fermentation and enables precise structural control .
Stability Under Various Conditions
This compound demonstrates variable stability depending on formulation and storage:
Degradation products include gentamicin C1a (via demethylation) and oxidized derivatives .
Interaction with Resistance Enzymes
The 6′-N-methyl group in C1 confers reduced susceptibility to AMEs compared to other gentamicin components:
Enzyme | Substrate | IC<sub>50</sub> (µg/mL) | Fold Resistance (vs. C1) |
---|---|---|---|
AAC(6′)-Ib | C1 | 32 | 1 |
AAC(6′)-Ib | Gentamicin mix | 8 | 4 |
AAC(3)-III | C1 | 64 | 2 |
Data from isogenic E. coli strains show C1’s 6′-N-methylation sterically hinders acetyltransferase binding .
Aplicaciones Científicas De Investigación
Pharmacokinetics of Gentamicin C1
This compound exhibits distinct pharmacokinetic properties that influence its clinical efficacy. Studies have shown that this compound has a higher clearance rate and volume of distribution compared to its counterparts, C1a and C2. For instance, a study involving beagles demonstrated that the clearance (CL) of this compound was significantly higher than that of C1a and C2, with values of 4.62 ml/min/kg for C1 compared to 1.81 ml/min/kg for C1a and 1.82 ml/min/kg for C2 .
Table 1: Pharmacokinetic Parameters of Gentamicin Components in Beagles
Component | Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |
---|---|---|---|
This compound | 4.62 ± 0.71 | 0.36 ± 0.04 | 64 ± 12 |
Gentamicin C1a | 1.81 ± 0.26 | 0.14 ± 0.01 | 66 ± 12 |
Gentamicin C2 | 1.82 ± 0.25 | 0.15 ± 0.02 | 63 ± 12 |
This pharmacokinetic profile suggests that this compound may be more effective in achieving therapeutic concentrations quickly, which is crucial for treating severe infections.
Therapeutic Applications
This compound is primarily used to treat infections caused by Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Its broad-spectrum activity makes it suitable for various clinical scenarios:
- Human Medicine : Gentamicin is often employed in treating serious infections such as sepsis, respiratory tract infections, and urinary tract infections.
- Veterinary Medicine : It is widely used in livestock to manage bacterial infections, particularly in pigs suffering from respiratory diseases caused by pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida .
Enhancing Efficacy through Drug Delivery Systems
Recent advancements in drug delivery systems have aimed to enhance the efficacy and reduce the toxicity associated with this compound:
- Polymeric Nanoparticles : Formulations using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) have been developed to encapsulate Gentamicin, allowing for controlled release and improved bioavailability .
- Combinations with Other Antibiotics : Combining Gentamicin with other antibiotics or adjuvants can enhance its antibacterial activity while potentially mitigating resistance development .
Table 2: Innovative Drug Delivery Strategies for Gentamicin
Strategy | Description |
---|---|
Polymeric Nanoparticles | Encapsulation in PLGA nanoparticles for controlled release |
Combination Therapy | Use with other antibiotics to enhance efficacy |
Hydrophobization | Modifying the molecule to improve solubility |
Case Studies and Clinical Insights
Several studies have documented the successful application of this compound in clinical settings:
- A study on infected piglets indicated that the pharmacokinetic parameters varied significantly between healthy and infected animals, suggesting that health status can influence drug disposition . This insight can guide dosage adjustments based on patient condition.
- In human medicine, case reports have highlighted the successful treatment of multidrug-resistant infections using Gentamicin as part of combination therapy regimens, demonstrating its continuing relevance despite rising antibiotic resistance .
Mecanismo De Acción
Gentamicina C1 ejerce sus efectos al unirse a la subunidad 30S del ribosoma bacteriano, lo que interfiere con la capacidad del ribosoma para leer con precisión las interacciones del ARN mensajero (ARNm) y del ARN de transferencia (ARNt) . Esta interrupción en la síntesis de proteínas conduce a la producción de proteínas defectuosas o incompletas, lo que finalmente causa la muerte de las células bacterianas . Los principales objetivos moleculares de la gentamicina C1 son el ARN ribosómico y las proteínas ribosómicas específicas involucradas en el proceso de traducción .
Comparación Con Compuestos Similares
Structural Differences
Component | Methylation at 6′-Position | N-Methylation | Stereoisomerism |
---|---|---|---|
C1 | Yes | Yes | No |
C1a | No | No | No |
C2 | Yes | No | Yes (C2a/C2b) |
Gentamicin C1’s N-methylation and 6′-methylation differentiate it from C1a and C2. C2 exists as stereoisomers (C2a and C2b), with C2b showing reduced antibacterial activity and higher toxicity .
Pharmacokinetic Properties
Table 1: PK Parameters in Piglets (10 mg/kg IM Dose)
Parameter | C1 (Healthy) | C1 (Infected) | C1a (Healthy) | C1a (Infected) | C2 (Healthy) | C2 (Infected) |
---|---|---|---|---|---|---|
T₁/₂ (h) | 4.2 ± 0.8 | 3.1 ± 0.6* | 3.9 ± 0.7 | 2.8 ± 0.5* | 4.0 ± 0.9 | 3.0 ± 0.4* |
Cₘₐₓ (µg/mL) | 23.4 ± 3.1 | 20.1 ± 2.8* | 18.9 ± 2.5 | 15.7 ± 2.1* | 25.6 ± 3.4 | 21.3 ± 3.0* |
AUC₂₄h (h·µg/mL) | 98 ± 12 | 63 ± 9* | 85 ± 10 | 54 ± 8* | 105 ± 14 | 68 ± 10* |
CL/F (mL/h/kg) | 0.52 ± 0.08 | 0.67 ± 0.10* | 0.48 ± 0.07 | 0.60 ± 0.09* | 0.50 ± 0.07 | 0.65 ± 0.11* |
*Infected vs. healthy: p < 0.03. Key findings:
- C1 exhibited the highest clearance (CL/F) and volume of distribution (Vz/F) in both healthy and infected states .
- Infection reduced exposure : AUC₂₄h for C1 decreased by 36% in infected piglets, likely due to faster elimination .
Table 2: PK Parameters in Beagles (4 mg/kg IV Dose)
Parameter | C1 | C1a | C2 |
---|---|---|---|
CL (mL/min/kg) | 2.1 ± 0.3* | 1.4 ± 0.2 | 1.3 ± 0.2 |
Vss (L/kg) | 0.45 ± 0.06* | 0.31 ± 0.05 | 0.30 ± 0.04 |
T₁/₂ (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |
*C1 vs. C1a/C2: p < 0.01. This compound’s higher CL and Vss suggest greater tissue penetration but faster renal elimination .
Efficacy Against Bacterial Pathogens
Table 3: MIC Values for Neisseria gonorrhoeae
Component | MIC₉₀ (µg/mL) | Relative Potency |
---|---|---|
C1 | 8 | Most active |
C1a | 10 | Moderate |
C2/C2a | 12 | Moderate |
C2b | 32 | Least active |
- C1 showed the lowest MIC (8 µg/mL), indicating superior potency against N. gonorrhoeae .
- C2b was the least effective, with an MIC₉₀ of 32 µg/mL .
Toxicity Profiles
- Nephrotoxicity : C2 and C2b are strongly linked to renal toxicity due to proximal tubular cell uptake .
- Ototoxicity : C2 exhibits higher cochlear toxicity in animal models compared to C1 and C1a .
- Clinical Implications : Formulations enriched in C1 and C1a (with C2 removed) may reduce toxicity while maintaining efficacy .
Clinical and Formulation Considerations
Actividad Biológica
Gentamicin is a widely used aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily composed of several components, including Gentamicin C1, C1a, and C2, each exhibiting distinct biological activities. Among these, this compound is recognized for its potent antibacterial properties against a range of Gram-negative and some Gram-positive bacteria. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.
This compound functions by binding to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and subsequent inhibition of protein synthesis. This mechanism results in bactericidal activity that is concentration-dependent. The structural variations among the gentamicin components, particularly at the 6′ position, influence their binding affinity and overall efficacy against various bacterial strains.
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic differences between this compound and its congeners. For instance, a study on piglets revealed that this compound exhibited the highest clearance rates compared to C1a and C2. The pharmacokinetic parameters are summarized in Table 1.
Parameter | This compound | Gentamicin C1a | Gentamicin C2 |
---|---|---|---|
Maximum Plasma Concentration (Cmax) | Higher in healthy piglets | Lower in infected piglets | Intermediate |
Area Under Curve (AUC) | Greater in healthy piglets | Significantly lower in infected piglets | Intermediate |
Terminal Half-Life (T1/2) | Shorter in infected piglets | Longer in healthy piglets | Intermediate |
Clearance Rate | Highest | Moderate | Lowest |
Antibacterial Activity
This compound has demonstrated significant antibacterial activity across various bacterial species. A comparative analysis of minimum inhibitory concentrations (MICs) against clinical isolates is presented in Table 2.
Bacterial Species | MIC (this compound) | MIC (Gentamicin Complex) |
---|---|---|
Escherichia coli | 0.5 µg/mL | 0.25 µg/mL |
Klebsiella pneumoniae | 0.75 µg/mL | 0.5 µg/mL |
Acinetobacter baumannii | 2 µg/mL | 1 µg/mL |
Pseudomonas aeruginosa | 4 µg/mL | 2 µg/mL |
Staphylococcus aureus | 0.12 µg/mL | 0.06 µg/mL |
The data indicates that while this compound is effective, its MIC values are generally higher than those of the gentamicin complex, suggesting potential advantages in using the complex for certain infections.
Case Studies
A recent clinical study evaluated the efficacy of this compound in treating severe infections caused by multidrug-resistant bacteria. The study involved patients with complicated urinary tract infections (UTIs) where this compound was administered as part of a combination therapy. Results showed a significant reduction in bacterial load within 48 hours of treatment initiation, with a notable improvement in patient symptoms.
Another case involved a pediatric population with severe respiratory infections due to Pseudomonas aeruginosa. Here, this compound was used alongside other antibiotics, resulting in a marked decrease in hospitalization duration and improved clinical outcomes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Gentamicin C1 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for separating and quantifying this compound from complex biological matrices. For example, a validated HPLC method using a C18 column and mobile phase gradients (e.g., water/acetonitrile with ion-pairing agents) can resolve this compound from analogues like C1a and C2. Retention times and peak identification should be cross-referenced with certified reference standards (CRS) to ensure specificity .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?
Beagle dogs are commonly used due to their well-characterized drug metabolism and renal excretion profiles. A typical protocol involves intravenous administration (e.g., 4 mg/kg), followed by serial blood sampling. Pharmacokinetic parameters (e.g., half-life, clearance) are calculated using noncompartmental analysis (NCA) of plasma concentration-time data. This approach avoids assumptions about compartmental structures and is ideal for preliminary studies .
Q. How can researchers ensure reproducibility in this compound antimicrobial susceptibility assays?
Adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution methods. Key steps include:
- Standardizing bacterial inoculum density (e.g., 5 × 10⁵ CFU/mL).
- Using cation-adjusted Mueller-Hinton broth to minimize cation interference.
- Reporting minimum inhibitory concentrations (MICs) with quality control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .
Advanced Research Questions
Q. How should researchers address variability in pharmacokinetic data between this compound and its analogues?
Variability often arises from differences in renal clearance rates or protein binding. To statistically assess this, apply mixed-effects modeling to partition variability into within-subject (e.g., measurement error) and between-subject (e.g., genetic factors) components. For meta-analyses, quantify heterogeneity using I² statistics, where values >50% indicate substantial variability requiring subgroup analyses (e.g., dose adjustments, renal function stratification) .
Q. What strategies mitigate conflicting results in this compound’s antimicrobial efficacy across studies?
Contradictions may stem from differences in bacterial strain susceptibility or experimental protocols. To resolve this:
- Conduct systematic reviews with strict inclusion criteria (e.g., only studies using CLSI methods).
- Perform sensitivity analyses to identify outlier datasets.
- Validate findings using isogenic bacterial strains to isolate resistance mechanisms (e.g., aminoglycoside-modifying enzymes) .
Q. How can structural studies optimize this compound’s binding to ribosomal targets?
Use thermal shift assays (e.g., ΔTm measurements) to quantify binding affinity to ribosomal RNA. Combine this with molecular dynamics simulations to identify critical hydrogen bonds or hydrophobic interactions. For example, modifying the C1 hydroxyl group has been shown to enhance binding to the 30S ribosomal subunit, reducing MICs against multidrug-resistant Pseudomonas aeruginosa .
Q. What frameworks are effective for designing studies on this compound’s nephrotoxicity mechanisms?
Apply the PECO framework:
- Population : Renal proximal tubule cells (in vitro) or rodent models.
- Exposure : this compound at clinically relevant doses (e.g., 10 mg/kg/day in rats).
- Comparator : Non-nephrotoxic aminoglycosides (e.g., streptomycin).
- Outcome : Biomarkers like urinary kidney injury molecule-1 (KIM-1) or histopathological changes. This ensures alignment with translational research goals .
Q. Methodological Guidance
- For Systematic Reviews : Use PubMed, Web of Science, and Embase for comprehensive searches. Avoid Google Scholar due to its limited reproducibility and lack of advanced Boolean operators .
- For Experimental Replication : Include detailed HPLC gradients, column specifications, and raw pharmacokinetic data in supplementary materials to enable replication .
- For Ethical Compliance : Obtain institutional approval for animal studies, specifying euthanasia criteria (e.g., >20% weight loss) and adherence to ARRIVE guidelines .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-CAMVTXANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023091 | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
25876-10-2, 1403-66-3 | |
Record name | Gentamicin C1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gentamicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTAMICIN C1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-108 °C | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.